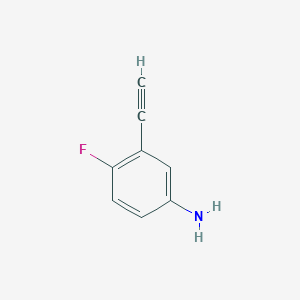

3-Ethynyl-4-fluoroaniline

Description

Propriétés

IUPAC Name |

3-ethynyl-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMVCSBQJWRQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506904 | |

| Record name | 3-Ethynyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77123-60-5 | |

| Record name | 3-Ethynyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Ethynyl-4-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a key synthetic route to 3-ethynyl-4-fluoroaniline, a valuable building block in medicinal chemistry and materials science. The primary method detailed is a three-step process commencing from 3-bromo-4-fluoronitrobenzene. This process involves a Sonogashira coupling, followed by nitro group reduction and subsequent desilylation to yield the final product. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to facilitate replication and further development by researchers in the field.

Introduction

This compound is an important intermediate used in the synthesis of a variety of compounds with potential biological activity. The presence of the reactive ethynyl group and the fluorine atom allows for diverse chemical modifications, making it a versatile scaffold in drug discovery. This guide focuses on a robust and well-documented synthetic pathway, providing the necessary technical details for its successful implementation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound from 3-bromo-4-fluoronitrobenzene can be accomplished in three primary steps.[1] The overall workflow is depicted in the diagram below.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethynyl-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynyl-4-fluoroaniline is an aromatic amine derivative of significant interest in medicinal chemistry and materials science. Its unique structural features, including a reactive ethynyl group and a fluorine atom on the aniline scaffold, make it a valuable building block for the synthesis of a diverse range of complex organic molecules. The fluorine substitution can enhance metabolic stability and binding affinity, while the ethynyl group provides a versatile handle for various chemical transformations, such as cross-coupling reactions and cycloadditions.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Understanding these properties is crucial for its effective utilization in research and development, enabling rational reaction design, formulation development, and prediction of its pharmacokinetic and pharmacodynamic behavior.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. Due to the limited availability of experimental data for this specific compound, some values are estimated based on the known properties of structurally related compounds, such as 4-fluoroaniline and 3-chloro-4-fluoroaniline, and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₈H₆FN | |

| Molecular Weight | 135.14 g/mol | |

| Melting Point | Estimated: 40-50 °C | Analogues[1][2] |

| Boiling Point | Estimated: >200 °C | Analogues[1][2] |

| pKa (of the anilinium ion) | Estimated: 3.5 - 4.5 | Analogues[3][4] |

| logP (Octanol-Water Partition Coefficient) | Estimated: 1.5 - 2.5 | Analogues[3][4] |

| Water Solubility | Predicted to be sparingly soluble | Chemical Structure |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for its application. The following section details generalized experimental protocols for the measurement of its key properties.

Melting Point Determination (Capillary Method)

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

-

Packing the Sample: Invert the tube and tap its sealed end on a hard surface to compact the solid into the bottom. The packed sample height should be approximately 2-3 mm.

-

Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Approximate Melting Range: For an initial determination, use a rapid heating rate (10-20 °C/min) to find an approximate melting range.

-

Precise Measurement: For an accurate measurement, prepare a new sample and start heating at a slower rate (1-2 °C/min) when the temperature is about 15-20 °C below the approximate melting point.

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). A narrow melting range (0.5-1.5 °C) is indicative of a pure compound.[1]

Boiling Point Determination (Microscale Method)

Since this compound is a solid at room temperature, it must first be melted.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire

Procedure:

-

Sample Preparation: Place a small amount of this compound into the small test tube and gently heat until it melts.

-

Assembly: Attach the test tube to a thermometer using a rubber band or wire. Insert a capillary tube (sealed end up) into the liquid.

-

Heating: Immerse the assembly in a heating bath. Heat the bath gradually.

-

Observation: As the liquid heats, air will slowly bubble out of the capillary tube. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Recording the Boiling Point: Remove the heat source. As the apparatus cools, the bubbling will slow and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[1]

pKa Determination (Potentiometric Titration)

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of deionized water. A co-solvent like methanol or ethanol may be necessary if the solubility in water is low.

-

Titration Setup: Place the beaker with the sample solution on the stir plate, add a stir bar, and immerse the pH electrode.

-

Titration: Titrate the solution with the standardized strong acid, recording the pH after each addition of titrant. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For an amine, this titration will yield the pKa of the conjugate acid (the anilinium ion).

logP Determination (Shake-Flask Method)

Apparatus:

-

Separatory funnel

-

n-Octanol and water (mutually saturated)

-

Analytical balance

-

Shaker

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Phase Preparation: Mutually saturate n-octanol and water by shaking them together and allowing the phases to separate.

-

Partitioning: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble).

-

Equilibration: Add a known volume of the second phase to the first in a separatory funnel. Shake the funnel for a sufficient time to allow for the partitioning of the solute between the two phases to reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of this compound in each phase using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[4]

Aqueous Solubility Determination (Shake-Flask Method)

Apparatus:

-

Flask with a stopper

-

Shaker bath

-

Centrifuge or filtration apparatus

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Equilibration: Add an excess amount of this compound to a known volume of deionized water in a flask.

-

Agitation: Place the flask in a shaker bath at a constant temperature (e.g., 25 °C) and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated aqueous solution by centrifugation or filtration.

-

Quantification: Determine the concentration of this compound in the clear aqueous phase using a calibrated analytical method. This concentration represents the aqueous solubility.[4]

Visualizations

Synthesis Workflow

The following diagram illustrates a common synthetic route to this compound, starting from 3-bromo-4-fluoronitrobenzene.

References

Spectroscopic and Synthetic Profile of 3-Ethynyl-4-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocol and spectral characteristics of 3-Ethynyl-4-fluoroaniline (CAS No. 77123-60-5), a valuable building block in medicinal chemistry and materials science. Due to the limited availability of publicly accessible experimental spectral data, this document presents a combination of reported synthetic methods, precursor data, and predicted spectral information to serve as a reliable resource for researchers.

Synthesis and Spectroscopic Data

The synthesis of this compound can be achieved through a multi-step process starting from 3-bromo-4-fluoronitrobenzene, as outlined in Chinese patent CN102898315B. This process involves a Sonogashira coupling followed by reduction of the nitro group and subsequent deprotection of the ethynyl group.

Table 1: ¹H NMR Data for 4-Fluoro-3-((trimethylsilyl)ethynyl)aniline

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constants (J) Hz | Assignment |

| 8.39 | dd, J = 6.0, 2.9 Hz | Aromatic H |

| 8.26-8.11 | m | Aromatic H |

| 7.24 | t, J = 8.5 Hz | Aromatic H |

| 0.31 | s | Si(CH₃)₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 7.2 - 7.4 | m | Aromatic H |

| ~ 6.8 - 7.0 | m | Aromatic H |

| ~ 4.0 (broad s) | s | NH₂ |

| ~ 3.3 | s | C≡CH |

Note: Predicted values are estimates and may vary based on experimental conditions.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 155 (d, ¹JCF ≈ 240 Hz) | C-F |

| ~ 145 | C-NH₂ |

| ~ 125 | Aromatic CH |

| ~ 118 | Aromatic CH |

| ~ 116 (d, ²JCF ≈ 20 Hz) | Aromatic CH |

| ~ 110 | Aromatic C-C≡CH |

| ~ 85 | C≡CH |

| ~ 80 | C≡CH |

Note: Predicted values are estimates and may vary based on experimental conditions.

Table 4: Predicted Significant IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~ 3400 - 3500 | N-H stretch (asymmetric and symmetric) |

| ~ 3300 | ≡C-H stretch |

| ~ 2100 | C≡C stretch |

| ~ 1620 | N-H bend |

| ~ 1500 - 1600 | C=C aromatic stretch |

| ~ 1200 - 1300 | C-N stretch |

| ~ 1200 - 1250 | C-F stretch |

Note: Predicted values are estimates and may vary based on experimental conditions.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 135 | [M]⁺ (Molecular Ion) |

| 108 | [M - HCN]⁺ |

| 82 | [M - HCN - C₂H₂]⁺ |

Note: Predicted fragmentation patterns are based on typical fragmentation of anilines and phenylacetylenes.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis are provided below to support researchers in their work with this compound and related compounds.

Synthesis of this compound (based on CN102898315B)

-

Sonogashira Coupling: 3-Bromo-4-fluoronitrobenzene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine.

-

Reduction of Nitro Group: The resulting 4-fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene is then reduced to the corresponding aniline. This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., HCl).

-

Desilylation: The final step involves the removal of the trimethylsilyl protecting group from the ethynyl moiety. This is typically accomplished by treatment with a base, such as potassium carbonate, in a solvent like methanol to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more for adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

Data Acquisition:

-

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum is recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Data Acquisition (e.g., ESI-MS):

-

Mass Spectrometer: Electrospray ionization mass spectrometer.

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: m/z 50-500.

-

The sample solution is infused into the ion source.

-

3-Ethynyl-4-fluoroaniline: A Versatile Building Block for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Introduction

3-Ethynyl-4-fluoroaniline is a key chemical intermediate increasingly recognized for its utility as a versatile building block in organic synthesis. Its unique trifunctional molecular architecture, featuring an aniline moiety, a reactive ethynyl group, and a fluorine atom, provides a powerful platform for the construction of complex molecular frameworks. This technical guide provides an in-depth overview of the synthesis, physicochemical and spectroscopic properties, and key applications of this compound, with a particular focus on its role in the development of kinase inhibitors for targeted cancer therapy. Detailed experimental protocols, summarized quantitative data, and visualizations of synthetic and biological pathways are presented to support researchers in leveraging this valuable synthon.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis. The following tables summarize key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 77123-60-5[1] |

| Molecular Formula | C₈H₆FN |

| Molecular Weight | 135.14 g/mol |

| Appearance | Not explicitly found, but likely a solid or liquid at room temperature. |

| Melting Point | Data not available in the searched results. |

| Boiling Point | Data not available in the searched results. |

| Solubility | Data not available in the searched results, but likely soluble in common organic solvents. |

Table 2: Spectroscopic Data for this compound and its Precursors

| Technique | Compound | Data |

| ¹H NMR | ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane (in CDCl₃-d₆) | δ 8.0-8.5 (m, 2H, aromatic), 7.22 (t, 1H, J=8.2Hz aromatic H6), 0.3 (s, 9H, SiCH₃)[2] |

| 4-fluoro-3-((trimethylsilyl)ethynyl)aniline (400MHz, in CDCl₃) | δ 8.39 (dd, J=6.0, 2.9Hz, 1H), 8.26-8.11 (m, 1H), 7.24 (t, J=8.5Hz, 1H), 0.31 (s, 9H)[2] | |

| ¹³C NMR | Data not available in the searched results. | |

| Mass Spectrometry (MS) | Data not available in the searched results. | |

| Infrared (IR) Spectroscopy | Data not available in the searched results. |

Synthesis of this compound

The primary synthetic route to this compound involves a three-step process starting from 3-bromo-4-fluoronitrobenzene. This method, detailed in patent literature, provides a reliable and scalable approach to this valuable building block.[2]

Experimental Protocol: Synthesis of this compound[2]

Step 1: Synthesis of ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane

-

To a solution of 3-bromo-4-fluoronitrobenzene (44g, 0.20 mol) in 500 ml of triethylamine, add cuprous iodide (5g, 0.02 mol) and tetrakis(triphenylphosphine)palladium(0) (5g, 0.004 mol) under an argon atmosphere.

-

To this mixture, add trimethylsilylacetylene (29.4g, 0.30 mol) dropwise.

-

The reaction mixture is stirred overnight at 40-50 °C.

-

After the reaction is complete, filter the mixture and remove the triethylamine by rotary evaporation.

-

Add 1.5 L of petroleum ether and filter through a silica gel pad.

-

Rotary evaporate the solvent to obtain ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane as a brown liquid.

-

Yield: 45g (95%).

Step 2: Synthesis of 4-fluoro-3-((trimethylsilyl)ethynyl)aniline

-

Dissolve the product from Step 1 (45g, 0.19 mol) in 500 ml of methanol.

-

Add 300 ml of 12N hydrochloric acid and iron powder (53g, 0.95 mol).

-

Reflux the mixture for 2 hours, monitoring the reaction by TLC.

-

After completion, remove the methanol by rotary evaporation.

-

Neutralize the mixture with sodium bicarbonate to a basic pH.

-

Extract the product with ethyl acetate (2 L) and wash the filter cake.

-

Add 800 ml of water to the filtrate and perform a liquid-liquid extraction.

-

Dry the organic layer and concentrate by rotary evaporation to obtain 4-fluoro-3-((trimethylsilyl)ethynyl)aniline as a yellow liquid.

-

Yield: 34.2g (87%).

Step 3: Synthesis of this compound

-

Dissolve the product from Step 2 (34.2g, 0.16 mol) in 300 ml of methanol.

-

Add potassium hydroxide (8.9g, 0.16 mol).

-

Stir the mixture at room temperature for 4 hours.

-

Add 1.5 L of ethyl acetate and wash twice with saturated aqueous sodium chloride solution.

-

Dry the organic layer and purify by column chromatography (petroleum ether:ethyl acetate = 10:1).

-

Yield: 19.6g.

Applications as a Versatile Building Block

The ethynyl and aniline functionalities of this compound make it a highly versatile building block for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Its applications are particularly prominent in the field of medicinal chemistry, especially in the development of kinase inhibitors.

Sonogashira Coupling

The terminal alkyne of this compound readily participates in Sonogashira coupling reactions with aryl or vinyl halides. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of substituted alkynes.

Representative Protocol for Sonogashira Coupling:

-

To a dry Schlenk flask, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add degassed triethylamine (5 mL) and stir for 15 minutes.

-

Add this compound (1.2 mmol) dropwise.

-

Stir the reaction at room temperature or heat as needed, monitoring by TLC.

-

Upon completion, cool the mixture, dilute with an organic solvent, and filter through celite.

-

Wash the filtrate with saturated aqueous ammonium chloride and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Table 3: Representative Data for Sonogashira Coupling Reactions

| Entry | Aryl Halide | Product | Yield (%) | Conditions |

| 1 | 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | Erlotinib precursor | Not specified | Nucleophilic substitution[3][4] |

| 2 | Generic Aryl Iodide | Aryl-substituted this compound | Moderate to High | Pd(PPh₃)₂Cl₂ / CuI, Et₃N, RT to 80 °C[2] |

[3+2] Cycloaddition Reactions (Click Chemistry)

The ethynyl group of this compound is an excellent substrate for [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles, which are important scaffolds in medicinal chemistry.

Representative Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Dissolve this compound (1.0 eq) and the desired azide (1.0-1.2 eq) in a t-BuOH/H₂O (1:1) mixture.

-

Add a freshly prepared solution of sodium ascorbate (5-10 mol%) to a solution of copper(II) sulfate (1-5 mol%).

-

Add the copper(I) catalyst solution to the mixture of the aniline and azide.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, dilute with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the 1,4-disubstituted triazole product by column chromatography.

Table 4: Representative Data for [3+2] Cycloaddition Reactions

| Entry | Azide Partner | Product | Yield (%) | Conditions |

| 1 | Aryl-azide | Gefitinib-1,2,3-triazole derivative | Not specified | CuI, water:tert-butanol, 80°C[5] |

| 2 | Azido-sugar | Glycoconjugate | High | CuSO₄, Sodium Ascorbate, H₂O[6][7] |

Role in Drug Discovery: Kinase Inhibitors

Aniline and its derivatives are crucial components of many kinase inhibitors. The this compound scaffold is particularly valuable for the synthesis of inhibitors targeting key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and B-Raf pathways.

Synthesis of Erlotinib Analogues

Erlotinib is an EGFR inhibitor used in the treatment of non-small cell lung cancer. Its synthesis involves the reaction of 3-ethynylaniline with a quinazoline derivative.[3][4] By analogy, this compound can be used to synthesize novel erlotinib analogues with potentially improved pharmacological properties due to the presence of the fluorine atom.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of downstream signaling events.[8][9][10][11] This includes the activation of the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which promote cell proliferation, survival, and differentiation.[8][9][10][11] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. EGFR inhibitors, such as those derived from this compound, block the ATP-binding site of the kinase domain, thereby inhibiting its activity and downstream signaling.

B-Raf Signaling Pathway

B-Raf is a serine/threonine-protein kinase that acts downstream of Ras in the MAPK/ERK signaling pathway.[12][13][14][15] Mutations in the BRAF gene, particularly the V600E mutation, are common in several cancers, including melanoma, and lead to constitutive activation of the pathway.[13][15] The development of B-Raf inhibitors is a key strategy for treating these cancers. The versatile nature of this compound makes it a potential building block for the synthesis of novel B-Raf inhibitors.

Conclusion

This compound is a highly valuable and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its trifunctional nature allows for the facile construction of diverse and complex molecular architectures through well-established synthetic transformations such as Sonogashira coupling and [3+2] cycloaddition reactions. The demonstrated utility of the related 3-ethynylaniline in the synthesis of the EGFR inhibitor erlotinib highlights the potential of this compound in the development of novel kinase inhibitors for targeted cancer therapy. This technical guide provides a solid foundation for researchers to explore and exploit the synthetic potential of this promising building block.

References

- 1. 77123-60-5|this compound|BLD Pharm [bldpharm.com]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]

- 4. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. lifesciences.danaher.com [lifesciences.danaher.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 15. BRAF B-Raf proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

In-Depth Technical Guide to 3-Ethynyl-4-fluoroaniline (CAS 77123-60-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of 3-Ethynyl-4-fluoroaniline (CAS 77123-60-5), a critical intermediate in the synthesis of targeted cancer therapeutics. Particular focus is given to its role in the production of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as osimertinib. This document includes detailed experimental protocols for its synthesis and its application in the formation of a key pyrimidine-aniline core structure. Furthermore, it visualizes the relevant synthetic pathways and the EGFR signaling cascade targeted by the resulting inhibitors.

Introduction

This compound is a substituted aniline derivative that has garnered significant interest in medicinal chemistry and drug development. Its unique structural features, namely the reactive ethynyl group and the fluorine atom, make it a valuable building block for the synthesis of complex heterocyclic compounds with potent biological activity. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the ethynyl group provides a versatile handle for further chemical modifications or can be a key pharmacophoric element. This guide serves as a detailed resource for researchers utilizing this compound in their synthetic and drug discovery endeavors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 77123-60-5 |

| Molecular Formula | C₈H₆FN |

| Molecular Weight | 135.14 g/mol |

| Appearance | Yellow to brown solid or liquid |

| Melting Point | 92-96 °C[1] |

| Boiling Point | 247 °C[1] |

| Density | 1.16 g/cm³[1] |

| Purity | Typically ≥95% |

Suppliers

This compound is commercially available from a number of chemical suppliers specializing in research and development chemicals. A selection of suppliers is listed in Table 2.

Table 2: Selected Suppliers of this compound

| Supplier | Location |

| Sigma-Aldrich | Global |

| Matrix Scientific | Elgin, SC, USA |

| Aaronchem | Global |

| 2A Biotech | USA |

| Watson International | China |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a three-step process starting from 3-bromo-4-fluoronitrobenzene, as detailed in Chinese patent CN102898315B.[2]

Step 1: Synthesis of ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane

-

To a solution of 3-bromo-4-fluoronitrobenzene (44 g, 0.20 mol) in 500 mL of triethylamine, add cuprous iodide (5 g, 0.02 mol) and tetrakis(triphenylphosphine)palladium(0) (5 g, 0.004 mol) under an argon atmosphere.

-

Slowly add trimethylsilylacetylene (29.4 g, 0.30 mol) to the mixture.

-

Heat the reaction mixture to 40-50 °C and stir overnight.

-

After the reaction is complete, filter the mixture and remove the triethylamine by rotary evaporation.

-

Add 1.5 L of petroleum ether and filter through a silica gel pad.

-

Remove the solvent by rotary evaporation to obtain ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane as a brown liquid.

Step 2: Synthesis of 4-fluoro-3-((trimethylsilyl)ethynyl)aniline

-

Dissolve the product from Step 1 (45 g, 0.19 mol) in 500 mL of methanol and add 300 mL of 12N hydrochloric acid.

-

Add iron powder (53 g, 0.95 mol) and reflux the mixture for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the methanol by rotary evaporation.

-

Adjust the pH to be alkaline using sodium bicarbonate.

-

Extract the product with ethyl acetate (2 L) and wash the filter cake.

-

Add 800 mL of water to the filtrate and separate the layers.

-

Dry the organic layer and concentrate by rotary evaporation to obtain 4-fluoro-3-((trimethylsilyl)ethynyl)aniline as a yellow liquid.

Step 3: Synthesis of this compound

-

Dissolve the product from Step 2 (34.2 g, 0.16 mol) in 300 mL of methanol.

-

Add potassium hydroxide (8.9 g, 0.16 mol) and stir the mixture at room temperature for 4 hours.

-

Add 1.5 L of ethyl acetate and wash twice with saturated aqueous sodium chloride solution.

-

Dry the organic layer and purify by column chromatography (petroleum ether:ethyl acetate = 10:1) to obtain this compound.

Application in the Synthesis of EGFR Inhibitors

This compound is a key intermediate in the synthesis of the pyrimidine-aniline core of third-generation EGFR inhibitors like osimertinib. The general reaction involves a nucleophilic aromatic substitution of a substituted pyrimidine with this compound.

General Procedure for the Synthesis of N-(3-ethynyl-4-fluorophenyl)-pyrimidine-2-amine derivatives:

-

To a solution of a 2-chloro- or 2,4-dichloropyrimidine derivative in a suitable solvent such as isopropanol or a mixture of ethanol and water, add this compound.

-

The reaction can be promoted by the addition of an acid, such as hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

-

The crude product can be purified by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

Synthetic Workflow for this compound

The synthesis of this compound can be visualized as a three-step process.

Caption: Synthetic workflow for this compound.

Experimental Workflow for EGFR Inhibitor Core Synthesis

The following diagram illustrates the key steps in the synthesis of the core structure of an EGFR inhibitor using this compound.

Caption: Experimental workflow for the synthesis of an EGFR inhibitor core.

EGFR Signaling Pathway and Inhibition by Osimertinib Analogs

Mutations in the Epidermal Growth Factor Receptor (EGFR) can lead to its constitutive activation, promoting downstream signaling pathways that drive cell proliferation and survival in non-small cell lung cancer (NSCLC).[3] Third-generation EGFR inhibitors, synthesized using intermediates like this compound, are designed to selectively target these mutant forms of EGFR.[3]

Caption: Simplified EGFR signaling pathway and the inhibitory action of osimertinib.

Conclusion

This compound (CAS 77123-60-5) is a pivotal chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of targeted cancer therapies. Its well-defined chemical properties and established synthetic routes make it a reliable building block for drug discovery and development. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate its effective use in research settings. A thorough understanding of its role in the synthesis of EGFR inhibitors and the underlying biological pathways will continue to drive innovation in the development of next-generation anticancer agents.

References

3-Ethynyl-4-fluoroaniline: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Ethynyl-4-fluoroaniline. The information herein is compiled to ensure the safe handling, maintain the integrity of the compound, and support the development of stable pharmaceutical formulations.

Chemical Stability Profile

This compound is a substituted aniline containing both a reactive ethynyl group and a fluoro substituent. While specific stability data for this compound is not extensively available in public literature, its stability profile can be inferred from the known reactivity of its constituent functional groups: the aniline moiety and the aryl acetylene group.

Aniline Moiety: Anilines are susceptible to oxidation, a process that can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This oxidation can lead to the formation of colored impurities and complex polymeric materials. The rate and products of oxidation can be influenced by the pH of the environment. In strongly acidic media, the anilinium cation is formed, which is generally more resistant to oxidation than the neutral aniline molecule.

Aryl Acetylene (Ethynyl) Group: The ethynyl group on an aromatic ring is generally stable under neutral conditions. However, it can participate in various reactions under specific conditions. The ethynyl group is known to have an electron-withdrawing inductive effect and an electron-releasing resonance effect. While generally stable, terminal alkynes can undergo dimerization (Glaser coupling) in the presence of copper salts and oxygen, which is a consideration if copper catalysts are used in subsequent synthetic steps.

Overall, this compound is expected to be a relatively stable compound under controlled laboratory conditions. However, its stability can be compromised by exposure to harsh conditions such as strong oxidizing agents, extreme pH, high temperatures, and UV light.

Recommended Storage and Handling Conditions

To ensure the long-term purity and stability of this compound, the following storage and handling conditions are recommended. These are based on general best practices for substituted anilines and aryl acetylenes.

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the aniline group. |

| Light | Protect from light. Store in an amber vial or a light-proof container. |

| Container | Keep the container tightly closed to prevent exposure to air and moisture. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and acid chlorides. |

Potential Degradation Pathways

Based on the chemical nature of this compound, several potential degradation pathways can be hypothesized under forced degradation conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods.

-

Oxidative Degradation: The primary site of oxidation is expected to be the aniline nitrogen, potentially forming N-oxides, hydroxylamines, or leading to polymerization.[1][2] The ethynyl group could also be susceptible to oxidation under strong conditions, potentially leading to cleavage or the formation of carboxylic acids.

-

Acidic and Basic Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions, especially at elevated temperatures, could potentially lead to unforeseen degradation.

-

Photodegradation: Exposure to UV light may induce photochemical reactions, potentially involving both the aniline and the ethynyl moieties.[2] Aryl acetylenes can undergo photodimerization or other rearrangements.

-

Thermal Degradation: At elevated temperatures, decomposition may occur. The starting temperature for weight loss in substituted polyacetylenes can be around 150-300 °C.[3]

Below is a diagram illustrating potential (hypothesized) degradation pathways for this compound under various stress conditions.

Caption: Hypothesized degradation pathways of this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method, typically HPLC.[4][5]

Objective

To identify potential degradation products and degradation pathways for this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The goal is to achieve 5-20% degradation of the parent compound.[6]

Materials and Reagents

-

This compound

-

HPLC grade acetonitrile and water

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Methanol, HPLC grade (for sample preparation if needed)

-

Class A volumetric flasks and pipettes

Equipment

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Photostability chamber with controlled light exposure (UV and visible)

-

Oven with temperature control

-

pH meter

-

Water bath

Preparation of Stock and Working Solutions

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[6] From this stock solution, prepare working solutions for each stress condition.

Stress Conditions

1. Acid Hydrolysis:

-

To a working solution, add an equal volume of 0.1 M HCl.

-

Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[1]

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration for HPLC analysis.

2. Base Hydrolysis:

-

To a working solution, add an equal volume of 0.1 M NaOH.

-

Keep the solution at room temperature or gently heat at 40°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

3. Oxidative Degradation:

-

To a working solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light.[2]

-

At each time point, withdraw a sample and dilute for HPLC analysis.

4. Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a vial.

-

Heat the vial in an oven at a temperature below its melting point (e.g., 80°C) for a specified period (e.g., 1, 3, 7 days).[1]

-

At each time point, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

5. Photodegradation (Solid and Solution State):

-

Expose both a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]

-

A control sample should be kept in the dark under the same temperature conditions.

-

After the exposure period, prepare the samples for HPLC analysis.

HPLC Analysis

A stability-indicating HPLC method should be developed and validated to separate this compound from its degradation products. A typical starting point would be a reversed-phase C18 column with a gradient elution of acetonitrile and water. The peak purity of the parent compound should be monitored using a photodiode array (PDA) detector.

Data Presentation

The results should be presented in a tabular format, showing the percentage of degradation of this compound and the formation of any major degradation products (expressed as a percentage of the total peak area) under each stress condition and at each time point.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for conducting a forced degradation study of this compound.

Caption: Workflow for a forced degradation study.

By following this technical guide, researchers, scientists, and drug development professionals can ensure the proper handling and storage of this compound, as well as design and execute robust stability studies to support its use in further research and development.

References

- 1. ijrpp.com [ijrpp.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Role of 3-Ethynyl-4-fluoroaniline in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynyl-4-fluoroaniline is a key building block in contemporary medicinal chemistry, valued for its unique structural features that are instrumental in the synthesis of targeted therapeutics. The presence of a fluorine atom, an ethynyl group, and an aniline moiety provides a versatile scaffold for the construction of complex molecular architectures with significant biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the ethynyl group serves as a rigid linker and a handle for powerful chemical transformations such as the Sonogashira coupling. The aniline nitrogen provides a crucial point for amide bond formation or for acting as a hydrogen bond donor/acceptor in interactions with biological targets. This technical guide provides an in-depth overview of the synthesis of this compound and its pivotal role as an intermediate in the development of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Synthesis of this compound

The preparation of this compound can be achieved through a multi-step synthesis starting from 3-bromo-4-fluoronitrobenzene. The process involves a Sonogashira coupling of a protected acetylene, followed by reduction of the nitro group and subsequent deprotection of the alkyne.[1]

Experimental Protocol

A patented method for the synthesis of this compound is outlined below.[1]

Step 1: Synthesis of ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane

To a solution of 3-bromo-4-fluoronitrobenzene (44 g, 0.20 mol) in 500 mL of triethylamine, copper(I) iodide (5 g, 0.02 mol) and tetrakis(triphenylphosphine)palladium(0) (5 g, 0.004 mol) are added under an argon atmosphere. Trimethylsilylacetylene (29.4 g, 0.30 mol) is then added dropwise, and the reaction mixture is stirred overnight at 40-50 °C. The mixture is filtered, and the triethylamine is removed under reduced pressure. The residue is taken up in petroleum ether (1.5 L), filtered through a silica gel pad, and the solvent is evaporated to yield ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane.[1]

Step 2: Synthesis of 4-fluoro-3-((trimethylsilyl)ethynyl)aniline

The product from Step 1 (45 g, 0.19 mol) is dissolved in a mixture of 500 mL of methanol and 300 mL of 12N hydrochloric acid. Iron powder (53 g, 0.95 mol) is added, and the mixture is refluxed for 2 hours. After completion of the reaction (monitored by TLC), the methanol is removed under reduced pressure. The pH is adjusted to alkaline with sodium bicarbonate, and the mixture is extracted with ethyl acetate (2 L). The organic layer is washed with water (800 mL), dried, and concentrated to give 4-fluoro-3-((trimethylsilyl)ethynyl)aniline.[1]

Step 3: Synthesis of this compound

The compound obtained from Step 2 (34.2 g, 0.16 mol) is dissolved in 300 mL of methanol, and potassium hydroxide (8.9 g, 0.16 mol) is added. The mixture is stirred at room temperature for 4 hours. Ethyl acetate (1.5 L) is added, and the solution is washed twice with saturated aqueous sodium chloride solution. The organic layer is dried and purified by column chromatography (petroleum ether: ethyl acetate = 10:1) to afford this compound.[1]

Role in Medicinal Chemistry: A Key Intermediate for Kinase Inhibitors

The this compound scaffold is a valuable precursor for the synthesis of kinase inhibitors. The ethynyl group is particularly important as it can be utilized in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to link the aniline moiety to various heterocyclic systems that are common in kinase inhibitor pharmacophores. This synthetic strategy allows for the modular construction of complex molecules with potent and selective inhibitory activity.

A prime example of the utility of a similar structural motif is in the synthesis of AKE-72, a potent pan-BCR-ABL inhibitor.[2] The synthesis of AKE-72 involves the Sonogashira coupling of an iodo-aminoindazole with a substituted ethynylbenzamide. This reaction highlights the importance of the ethynyl group in creating the core structure of the inhibitor.

Representative Synthetic Application: Sonogashira Coupling in Kinase Inhibitor Synthesis

The general workflow for the synthesis of kinase inhibitors utilizing an ethynyl aniline derivative involves the coupling of the terminal alkyne with a halogenated heterocyclic core.

Caption: General workflow for kinase inhibitor synthesis via Sonogashira coupling.

Biological Activity of a Representative Derivative

The biological activity of kinase inhibitors derived from ethynyl-containing scaffolds can be highly potent. For instance, AKE-72, which features a core structure accessible through a synthetic strategy involving a substituted ethynylaniline, demonstrates nanomolar to sub-nanomolar inhibitory activity against the BCR-ABL kinase, including the challenging T315I mutant which confers resistance to many first- and second-generation inhibitors.[2]

| Kinase Target | IC50 (nM) |

| BCR-ABLWT | < 0.5 |

| BCR-ABLT315I | 9 |

| c-Kit | Data not specified, but significant inhibition |

| FGFR1 | Data not specified, but significant inhibition |

| FLT3 | Data not specified, but significant inhibition |

| PDGFRβ | Data not specified, but significant inhibition |

| VEGFR2 | Data not specified, but significant inhibition |

| (Data for AKE-72, a structurally related compound)[2] |

Targeted Signaling Pathway: BCR-ABL

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML).[2] Inhibitors targeting BCR-ABL block its downstream signaling pathways, which are crucial for cell proliferation and survival, ultimately leading to apoptosis of the cancer cells.

Caption: Inhibition of the BCR-ABL signaling pathway.

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its synthesis is well-established, and its unique combination of reactive functional groups makes it an ideal building block for the construction of complex, biologically active molecules. The ability to participate in robust carbon-carbon bond-forming reactions like the Sonogashira coupling has positioned it as a key component in the synthesis of next-generation kinase inhibitors. The development of potent therapeutics based on this and related scaffolds underscores the strategic importance of this compound in modern drug discovery and development.

References

- 1. CN102898315B - Method for preparing this compound - Google Patents [patents.google.com]

- 2. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploratory Reactions Involving 3-Ethynyl-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynyl-4-fluoroaniline is a key building block in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structural features—a reactive terminal alkyne and a substituted aniline ring—provide a versatile scaffold for the synthesis of complex heterocyclic compounds. This guide explores the core reactions of this compound, focusing on its application in the synthesis of kinase inhibitors, and provides detailed experimental protocols and quantitative data for key transformations.

Core Reactions and Applications

The primary exploratory reactions involving this compound are centered around the reactivity of its ethynyl and amino functionalities. These reactions are instrumental in the construction of various heterocyclic systems, most notably the 4-anilinoquinazoline scaffold found in numerous Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the context of this compound, this reaction is pivotal for coupling with substituted quinazoline cores to generate potent kinase inhibitors.

A representative workflow for a Sonogashira coupling reaction is depicted below.

Cycloaddition Reactions

The ethynyl group of this compound is a versatile dienophile and dipolarophile, enabling its participation in various cycloaddition reactions to form diverse heterocyclic systems.

-

[3+2] Cycloaddition with Azides: The Huisgen 1,3-dipolar cycloaddition between the alkyne functionality of this compound and an organic azide provides a straightforward route to 1,2,3-triazoles. This "click chemistry" reaction is highly efficient and regioselective, often catalyzed by copper(I) species.

-

Aza-Diels-Alder Reaction: The aniline moiety can be converted into an imine in situ, which can then act as a diene in an aza-Diels-Alder reaction. The ethynyl group can also serve as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of complex carbocyclic and heterocyclic frameworks.

Application in Kinase Inhibitor Synthesis

A significant application of this compound is in the synthesis of 4-anilinoquinazoline-based EGFR inhibitors. These inhibitors are a class of targeted therapeutics that block the signaling pathways responsible for tumor cell proliferation and survival. The general structure of these inhibitors involves the this compound moiety linked to a quinazoline core.

The EGFR signaling pathway is a complex cascade of protein interactions that ultimately leads to cell proliferation, survival, and differentiation. In many cancers, this pathway is dysregulated, leading to uncontrolled cell growth. EGFR inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound and its derivatives.

Table 1: Synthesis of this compound [1]

| Starting Material | Reaction | Key Reagents | Solvent | Yield (%) |

| 3-Bromo-4-fluoronitrobenzene | Sonogashira Coupling & Reduction | Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Fe, NH₄Cl | Triethylamine, Ethanol/Water | High |

Table 2: Representative Sonogashira Coupling for Kinase Inhibitor Synthesis

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Chloro-6,7-dimethoxyquinazoline | This compound | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | DMF | 80 | 12 | 75-85 |

Table 3: Biological Activity of a Representative 4-((3-Ethynyl-4-fluorophenyl)amino)quinazoline Derivative

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Assay Type |

| 4-((3-Ethynyl-4-fluorophenyl)amino)-6,7-dimethoxyquinazoline | EGFR | 5-15 | A431 | In vitro kinase assay |

Experimental Protocols

Synthesis of this compound[1]

This protocol describes a two-step synthesis starting from 3-bromo-4-fluoronitrobenzene.

Step 1: Sonogashira Coupling of 3-Bromo-4-fluoronitrobenzene with Trimethylsilylacetylene

-

To a solution of 3-bromo-4-fluoronitrobenzene (1.0 eq) in triethylamine, add Pd(PPh₃)₄ (0.02 eq) and CuI (0.04 eq).

-

The mixture is degassed and placed under an argon atmosphere.

-

Trimethylsilylacetylene (1.2 eq) is added dropwise, and the reaction is stirred at 50°C for 12 hours.

-

After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The crude product, 4-fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene, is purified by column chromatography.

Step 2: Reduction of the Nitro Group and Desilylation

-

To a solution of 4-fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

The mixture is heated to reflux for 4 hours.

-

The reaction is then cooled, filtered through celite, and the filtrate is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

-

The resulting crude 4-fluoro-3-((trimethylsilyl)ethynyl)aniline is dissolved in methanol, and potassium carbonate (1.5 eq) is added.

-

The mixture is stirred at room temperature for 2 hours to effect desilylation.

-

The solvent is removed, and the residue is purified by column chromatography to afford this compound.

Synthesis of a 4-((3-Ethynyl-4-fluorophenyl)amino)-6,7-dimethoxyquinazoline

This protocol describes the coupling of this compound with a quinazoline core.

-

A mixture of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and this compound (1.1 eq) in isopropanol is heated to reflux for 4-6 hours.

-

The reaction is monitored by TLC until the starting materials are consumed.

-

Upon cooling to room temperature, the product precipitates out of solution.

-

The solid is collected by filtration, washed with cold isopropanol and diethyl ether, and dried under vacuum to yield the desired 4-((3-ethynyl-4-fluorophenyl)amino)-6,7-dimethoxyquinazoline.

[3+2] Cycloaddition with an Organic Azide

This protocol provides a general procedure for the synthesis of a 1,2,3-triazole derivative.

-

To a solution of this compound (1.0 eq) and an organic azide (e.g., benzyl azide, 1.0 eq) in a mixture of t-butanol and water (1:1), add sodium ascorbate (0.1 eq) and copper(II) sulfate pentahydrate (0.01 eq).

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The product precipitates from the reaction mixture and is collected by filtration.

-

The solid is washed with water and cold ethanol and then dried to give the corresponding 1-(benzyl)-4-(3-amino-4-fluorophenyl)-1H-1,2,3-triazole.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, with significant applications in the development of targeted therapeutics. Its ability to undergo a range of exploratory reactions, including Sonogashira couplings and various cycloadditions, allows for the efficient construction of complex molecular architectures. The synthesis of potent EGFR kinase inhibitors based on the 4-anilinoquinazoline scaffold highlights the importance of this compound in modern drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists working in this exciting field.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with a 3-Ethynyl-4-fluoroaniline-Derived Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of dynamic cellular processes, such as signal transduction and therapeutic response, necessitates robust methods for identifying and quantifying newly synthesized proteins. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a powerful tool for labeling biomolecules in complex biological systems.[1][2][3] This document provides detailed protocols for a novel protein labeling strategy utilizing a hypothetical non-canonical amino acid, 3-Ethynyl-4-fluoro-L-phenylalanine (EFP), which is conceptually derived from 3-Ethynyl-4-fluoroaniline.

The ethynyl group of EFP serves as a bioorthogonal handle for click chemistry, allowing for the covalent attachment of various reporter tags, such as fluorophores or biotin, to newly synthesized proteins.[4] The fluorine atom provides a potential probe for ¹⁹F NMR studies. This methodology enables the specific detection, visualization, and enrichment of proteins synthesized within a defined timeframe, offering valuable insights into the cellular response to stimuli such as growth factors or drug candidates. One such application is the analysis of protein dynamics in signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in cellular processes and is often dysregulated in cancer.[5][6][7][8]

Principle of the Method

The workflow involves two main stages:

-

Metabolic Labeling: Cells are cultured in a medium where a canonical amino acid (e.g., L-phenylalanine) is replaced by its non-canonical counterpart, EFP. Cellular protein synthesis machinery incorporates EFP into newly synthesized proteins.

-

Click Chemistry Ligation: The ethynyl-functionalized proteome is then chemoselectively ligated to an azide-containing reporter molecule (e.g., a fluorescent dye or affinity tag) via CuAAC. This allows for the subsequent detection and analysis of the labeled proteins.

Data Presentation

Table 1: Quantitative Parameters for Metabolic Labeling with EFP

| Parameter | Value | Notes |

| EFP Concentration | 50 - 200 µM | Optimal concentration should be determined empirically for each cell line to balance labeling efficiency and potential toxicity. |

| Labeling Duration | 4 - 24 hours | Dependent on the rate of protein synthesis and the specific biological question. |

| Cell Viability | > 95% | Assessed by Trypan Blue exclusion after the labeling period. |

| Incorporation Efficiency | 70 - 90% | Relative to a control labeling with a well-established non-canonical amino acid like L-azidohomoalanine (AHA). Determined by mass spectrometry or fluorescence intensity.[9] |

Table 2: Click Chemistry Reaction Parameters for Protein Labeling

| Component | Stock Concentration | Final Concentration | Notes |

| Azide-Fluorophore (e.g., Azide-TAMRA) | 10 mM in DMSO | 100 µM | The choice of fluorophore depends on the desired detection method (e.g., microscopy, flow cytometry, in-gel fluorescence). |

| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 1 mM | A stable precursor of the catalytically active Cu(I). |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 50 mM in H₂O | 1 mM | A copper-chelating ligand that stabilizes Cu(I) and improves reaction efficiency in aqueous environments.[10] |

| Sodium Ascorbate | 100 mM in H₂O (freshly prepared) | 2 mM | A reducing agent to generate Cu(I) from CuSO₄.[10] |

| Reaction Time | 1 - 2 hours at room temperature | ||

| Labeling Efficiency | > 90% | Determined by comparing the signal from the labeled sample to a negative control (unlabeled proteome). |

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with EFP

-

Cell Culture: Plate mammalian cells (e.g., HeLa or A431) in complete growth medium and grow to 70-80% confluency.

-

Preparation of Labeling Medium: Prepare a labeling medium by supplementing amino acid-free medium (e.g., DMEM for SILAC) with all essential amino acids except for L-phenylalanine. Add dialyzed fetal bovine serum to a final concentration of 10%.

-

Starvation (Optional but Recommended): Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Incubate the cells in the prepared labeling medium for 1 hour to deplete the intracellular pool of L-phenylalanine.

-

Labeling: Add EFP to the labeling medium to the desired final concentration (e.g., 100 µM). If studying a specific stimulus (e.g., EGF), add it at this stage.

-

Incubation: Culture the cells for the desired labeling period (e.g., 18 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer or another suitable lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the EFP-labeled proteome.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry Ligation of EFP-labeled Proteins

This protocol is for a typical 50 µL reaction volume. Scale up or down as needed.[10][11]

-

Prepare the Protein Sample: In a microcentrifuge tube, add up to 50 µg of the EFP-labeled protein lysate. Adjust the volume to 30 µL with PBS.

-

Prepare the Click Chemistry Cocktail: In a separate tube, prepare the click chemistry cocktail by adding the reagents in the following order (to prevent premature copper reduction):

-

5 µL of 10 mM Azide-Fluorophore stock (final concentration: 100 µM)

-

1 µL of 50 mM CuSO₄ stock (final concentration: 1 mM)

-

1 µL of 50 mM THPTA stock (final concentration: 1 mM)

-

-

Initiate the Reaction:

-

Add the click chemistry cocktail to the protein sample.

-

Add 2 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 2 mM).

-

Vortex gently to mix.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Sample Preparation for Analysis: The labeled proteins are now ready for downstream analysis such as SDS-PAGE with in-gel fluorescence scanning, western blotting, or enrichment followed by mass spectrometry. For SDS-PAGE, add an appropriate volume of loading buffer and heat the sample.

Mandatory Visualizations

Caption: Experimental workflow for metabolic labeling and analysis of newly synthesized proteins.

Caption: Simplified EGFR signaling pathway leading to gene transcription.

Application Example: Analysis of Protein Synthesis in Response to EGF Stimulation

The EGFR signaling pathway is a key regulator of cell proliferation, differentiation, and survival.[6][12] Dysregulation of this pathway is a hallmark of many cancers. Upon binding of EGF, the EGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade, most notably the Ras-Raf-MEK-ERK (MAPK) pathway, which ultimately leads to changes in gene expression.[8]

By using the EFP labeling protocol, researchers can investigate the proteomic response to EGF stimulation. A431 cells, which overexpress EGFR, can be starved and then metabolically labeled with EFP in the presence or absence of EGF. By comparing the newly synthesized proteomes under these two conditions (e.g., via quantitative mass spectrometry), researchers can identify proteins whose synthesis is specifically up- or downregulated in response to EGFR activation. This provides a direct readout of the translational response to a specific signaling event and can help in identifying novel downstream effectors or potential therapeutic targets.

References

- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Specific and quantitative labeling of biomolecules using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Network Analysis of Epidermal Growth Factor Signaling Using Integrated Genomic, Proteomic and Phosphorylation Data | PLOS One [journals.plos.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. benchchem.com [benchchem.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. nanobioletters.com [nanobioletters.com]

Application of 3-Ethynyl-4-fluoroaniline in Organic Synthesis: A Guide for Researchers

Introduction

3-Ethynyl-4-fluoroaniline is a key building block in modern organic synthesis, particularly valued in the field of medicinal chemistry for the development of novel therapeutic agents. Its unique trifunctional molecular architecture, featuring an aniline moiety, a fluorine atom, and an ethynyl group, provides a versatile platform for the construction of complex, biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target compounds, while the ethynyl group serves as a valuable handle for various coupling reactions, most notably the Sonogashira coupling, and can act as a crucial pharmacophore in enzyme inhibitors. The aniline group provides a nucleophilic center for the formation of amides, sulfonamides, and for its incorporation into various heterocyclic systems.

This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its application as an intermediate in the synthesis of potential anticancer agents, particularly kinase inhibitors.

Application Notes

A Key Intermediate for Anticancer Therapeutics

A significant application of this compound lies in its role as an important intermediate in the synthesis of antineoplastic medicines.[1] The structural motifs present in this molecule are commonly found in a class of targeted cancer therapies known as kinase inhibitors. These drugs function by blocking the action of specific protein kinases, which are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

The this compound scaffold can be incorporated into various heterocyclic systems, such as quinazolines, which are prevalent in many approved kinase inhibitors. The aniline nitrogen can be used to form a key bond with the heterocyclic core, while the ethynyl group can be further functionalized or act as a key binding element within the active site of the kinase.

Versatility in Coupling Reactions

The terminal alkyne functionality of this compound makes it an excellent substrate for a variety of powerful carbon-carbon bond-forming reactions.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of modern organic synthesis. This compound can be readily coupled with a diverse range of halogenated heterocycles or other aromatic systems to construct complex molecular architectures. This reaction is particularly useful in the late-stage functionalization of drug candidates.

-

Click Chemistry: The ethynyl group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a prime example of "click chemistry." This allows for the efficient and regioselective formation of triazole rings, which are valuable isosteres for other functional groups and can improve the pharmacokinetic properties of a molecule.

Data Presentation

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆FN |

| Molecular Weight | 135.14 g/mol |

| Appearance | Not explicitly stated in provided search results |

| Solubility | Not explicitly stated in provided search results |

Summary of a Patented Synthetic Route for this compound [1]

| Step | Starting Material | Reagents | Product | Yield |

| 1 | 3-Bromo-4-fluoronitrobenzene | Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Triethylamine | 4-Fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene | 95% |

| 2 | 4-Fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene | Iron powder, Ammonium chloride | 4-Fluoro-3-((trimethylsilyl)ethynyl)aniline | Not explicitly stated |

| 3 | 4-Fluoro-3-((trimethylsilyl)ethynyl)aniline | Potassium hydroxide, Methanol | This compound | >73% (overall) |

Experimental Protocols

Protocol 1: Synthesis of this compound (Based on CN102898315B) [1]

This protocol describes a three-step synthesis starting from 3-bromo-4-fluoronitrobenzene.

Step 1: Synthesis of 4-Fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene

-

Materials:

-

3-Bromo-4-fluoronitrobenzene (44 g, 0.20 mol)

-

Triethylamine (500 ml)

-

Cuprous iodide (CuI) (5 g, 0.02 mol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 g, 0.004 mol)

-

Trimethylsilylacetylene (29.4 g, 0.30 mol)

-

Petroleum ether

-

Silica gel

-

-

Procedure:

-

To a reaction vessel under an argon atmosphere, add 3-bromo-4-fluoronitrobenzene and triethylamine.

-

Add cuprous iodide and tetrakis(triphenylphosphine)palladium(0) to the mixture.

-

Slowly add trimethylsilylacetylene to the reaction mixture.

-

Heat the reaction mixture to 40-50 °C and stir overnight.

-

After the reaction is complete, filter the mixture and remove the triethylamine by rotary evaporation.

-

Add 1.5 L of petroleum ether to the residue and filter through a pad of silica gel.

-

Concentrate the filtrate by rotary evaporation to obtain 4-fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene as a brown liquid (Yield: 45 g, 95%).

-

Step 2: Synthesis of 4-Fluoro-3-((trimethylsilyl)ethynyl)aniline

-

Materials:

-

4-Fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene (from Step 1)

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

-

Procedure:

-

In a reaction flask, suspend 4-fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the suspension.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-fluoro-3-((trimethylsilyl)ethynyl)aniline.

-

Step 3: Synthesis of this compound

-

Materials:

-

4-Fluoro-3-((trimethylsilyl)ethynyl)aniline (34.2 g, 0.16 mol) (from Step 2)

-

Methanol (300 ml)

-

Potassium hydroxide (8.9 g, 0.16 mol)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

-

Petroleum ether

-

-

Procedure:

-

Dissolve 4-fluoro-3-((trimethylsilyl)ethynyl)aniline in methanol.

-

Add potassium hydroxide to the solution and stir at room temperature for 4 hours.

-

Add 1.5 L of ethyl acetate and wash the organic layer twice with saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to obtain this compound (Yield: 19.6 g).

-

Mandatory Visualization

Caption: Synthetic pathway for this compound.

Caption: Proposed workflow for kinase inhibitor synthesis.

References

Application Notes and Protocols for the Step-by-Step Synthesis of 3-Ethynyl-4-fluoroaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 3-ethynyl-4-fluoroaniline and its derivatives. These compounds are valuable building blocks in medicinal chemistry, particularly for the development of kinase inhibitors targeting signaling pathways implicated in cancer. The methodologies described herein focus on the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.

Introduction